Cas no 2034228-80-1 (4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine)

4-Methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine is a specialized heterocyclic compound featuring a piperidine core substituted with methoxy and trifluoromethyl groups, as well as a 1-methylpyrrole-2-carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substitution can influence conformational flexibility. The pyrrole carbonyl moiety offers potential for further functionalization. Its well-defined synthetic route and high purity make it suitable for exploratory studies in drug discovery, particularly for targeting central nervous system (CNS) disorders or as a building block for bioactive molecules.
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine structure
2034228-80-1 structure
Product name:4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
CAS No:2034228-80-1
MF:C13H17F3N2O2
MW:290.281493902206
CID:5799786

4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-methoxy-4-(trifluoromethyl)-1-piperidinyl](1-methyl-1H-pyrrol-2-yl)-
    • 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
    • Inchi: 1S/C13H17F3N2O2/c1-17-7-3-4-10(17)11(19)18-8-5-12(20-2,6-9-18)13(14,15)16/h3-4,7H,5-6,8-9H2,1-2H3
    • InChI Key: CLQSNHZJKQKTDU-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC)(C(F)(F)F)CC1)(C1=CC=CN1C)=O

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 355.0±42.0 °C(Predicted)
  • pka: -2.73±0.40(Predicted)

4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6572-1171-2mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
2mg
$88.5 2023-09-08
Life Chemicals
F6572-1171-4mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
4mg
$99.0 2023-09-08
Life Chemicals
F6572-1171-15mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
15mg
$133.5 2023-09-08
Life Chemicals
F6572-1171-40mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1 90%+
40mg
$210.0 2023-04-22
Life Chemicals
F6572-1171-1mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
1mg
$81.0 2023-09-08
Life Chemicals
F6572-1171-5μmol
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6572-1171-3mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
3mg
$94.5 2023-09-08
Life Chemicals
F6572-1171-25mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
25mg
$163.5 2023-09-08
Life Chemicals
F6572-1171-2μmol
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6572-1171-5mg
4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine
2034228-80-1
5mg
$103.5 2023-09-08

4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine Related Literature

Additional information on 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine

4-Methoxy-1-(1-Methyl-1H-Pyrrole-2-Carbonyl)-4-(Trifluoromethyl)Piperidine: A Comprehensive Overview

The compound 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine, identified by the CAS number CAS No. 2034228-80-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological properties. In this article, we delve into the structural characteristics, synthesis methods, pharmacological activities, and potential applications of this compound, supported by the latest research findings.

The molecular structure of 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine comprises a piperidine ring, which is a six-membered cyclic amine. The piperidine ring is substituted at position 4 with both a methoxy group (-OCH3) and a trifluoromethyl group (-CF3). Additionally, the nitrogen atom of the piperidine ring is acylated by a 1-methylpyrrole moiety at position 1. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it a versatile candidate for various chemical reactions and biological assays.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of central nervous system (CNS) agents. The presence of the pyrrole ring in this compound adds further complexity to its structure, potentially enhancing its ability to interact with biological targets such as receptors or enzymes. The trifluoromethyl group is known to improve lipophilicity and stability, which are critical factors for drug candidates. Furthermore, the methoxy group can influence the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

The synthesis of CAS No. 2034228-80-1 involves a multi-step process that typically begins with the preparation of the piperidine ring. One common approach is to use a Friedel-Crafts acylation reaction to introduce the acyl group derived from the pyrrole moiety. Subsequent substitution reactions are employed to attach the methoxy and trifluoromethyl groups at specific positions on the piperidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

In terms of pharmacological activity, 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine has shown promising results in preclinical studies. Researchers have reported that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related conditions.

Beyond its pharmacological applications, this compound has also been explored for its role in materials science. The combination of electron-withdrawing groups like -CF3 and electron-donating groups like -OCH3 makes it suitable for use in organic electronics. Recent studies have demonstrated its ability to act as an electron transport layer in organic photovoltaic devices, enhancing their efficiency and stability under ambient conditions.

In conclusion, CAS No. 2034228-80-1, or 4-methoxy-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine, represents a fascinating example of how structural complexity can lead to versatile applications across multiple fields. With ongoing research into its synthesis optimization, pharmacokinetics, and biocompatibility, this compound holds immense promise for future innovations in medicine and materials science.

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